![molecular formula C14H19NO2 B2439801 Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate CAS No. 2287274-61-5](/img/structure/B2439801.png)
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate
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Description
Tert-butyl acetate, also known as t-butyl acetate or TBAc, is a colorless flammable liquid with a camphor- or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Synthesis Analysis
The synthesis of tert-butyl acetate involves the reaction of acetic acid with isobutene . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis
The molecular structure of a compound similar to Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate, namely tert-butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, is represented by the InChI code1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
. Chemical Reactions Analysis
Tert-butyl acetate, a similar compound, is manufactured from acetic acid and isobutylene . An attempt at Fischer esterification would lead to the elimination of tert-butyl alcohol to isobutylene .Physical And Chemical Properties Analysis
Tert-butyl acetate, a similar compound, is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm³ , a boiling point of 97.8°C , and is miscible with ether and ethanol .Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)8-12-11-7-5-4-6-10(11)9-15-12/h4-7,12,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMGJYMZGYYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate |
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